N-(2,4-dichlorophenyl)-4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxobutanamide
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Overview
Description
Preparation Methods
The synthesis of N-(2,4-dichlorophenyl)-4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxobutanamide involves several steps. The synthetic route typically includes the reaction of 2,4-dichloroaniline with ethyl acetoacetate under specific conditions to form an intermediate product. This intermediate is then reacted with 4-(diethylamino)benzaldehyde in the presence of a hydrazine derivative to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(2,4-dichlorophenyl)-4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dichlorophenyl)-4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxobutanamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a lead compound in drug development.
Biological Studies: It is used in various biological assays to study cellular processes and molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxobutanamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)-4-hydrazino-4-oxobutanamide: This compound shares a similar core structure but lacks the diethylamino group, which may result in different chemical properties and biological activities.
N-(2,4-dichlorophenyl)-4-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxobutanamide: This compound has a dimethylamino group instead of a diethylamino group, which may affect its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C21H24Cl2N4O2 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]butanediamide |
InChI |
InChI=1S/C21H24Cl2N4O2/c1-3-27(4-2)17-8-5-15(6-9-17)14-24-26-21(29)12-11-20(28)25-19-10-7-16(22)13-18(19)23/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,28)(H,26,29)/b24-14+ |
InChI Key |
WDXZVGZGTNTCMG-ZVHZXABRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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